molecular formula C9H10O3 B121983 Benzyl glycolate CAS No. 30379-58-9

Benzyl glycolate

Cat. No. B121983
Key on ui cas rn: 30379-58-9
M. Wt: 166.17 g/mol
InChI Key: VPYJBEIOKFRWQZ-UHFFFAOYSA-N
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Patent
US08653056B2

Procedure details

To a mixture of pentanoracid 7 (600 mg; 1.2 mmol), silver carbonate (440 mg; 1.6 mmol) in a mixture of chloroform (10 ml) and acetonitrile (7 ml), benzyl bromacetate (260 μl; 1.6 mmol) was added and the reaction mixture was stirred for 28 hours at room temperature. The course of the reaction was monitored by TLC (toluene/diethyl ether 6:1). The reaction mixture was then filtered through diatomaceous earth and the filtrate was worked-up and the product was purified by analogical procedure as in the preparation of 21-oxoacid benzyl glycolate. The obtained crude pentanoracid benzyl glycolate (358 mg; 46%) having m.p. 156-157° C. (methanol), [α]D=+57° (c=0.31) was used in the next step.
Name
toluene diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
440 mg
Type
catalyst
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].C1(C)C=CC=CC=1.C([O:22]CC)C>C(Cl)(Cl)Cl.C(#N)C.C(=O)([O-])[O-].[Ag+2]>[C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:4])[CH2:2][OH:22] |f:1.2,5.6|

Inputs

Step One
Name
toluene diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)OCC
Step Two
Name
Quantity
260 μL
Type
reactant
Smiles
BrCC(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
440 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 28 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the product was purified by analogical procedure as in the preparation of 21-oxoacid benzyl glycolate

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(CO)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 358 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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